Isofuranodiene

Catalog No.
S528558
CAS No.
19912-61-9
M.F
C15H20O
M. Wt
216.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isofuranodiene

CAS Number

19912-61-9

Product Name

Isofuranodiene

IUPAC Name

(5Z,9Z)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

InChI

InChI=1S/C15H20O/c1-11-5-4-6-12(2)9-15-14(8-7-11)13(3)10-16-15/h6-7,10H,4-5,8-9H2,1-3H3/b11-7-,12-6-

InChI Key

VMDXHYHOJPKFEK-ADUATRDFSA-N

SMILES

CC1=CCC2=C(CC(=CCC1)C)OC=C2C

solubility

Soluble in DMSO

Synonyms

Furanodiene;

Canonical SMILES

CC1=CCC2=C(CC(=CCC1)C)OC=C2C

Isomeric SMILES

C/C/1=C/CC2=C(C/C(=C\CC1)/C)OC=C2C

The exact mass of the compound Isofuranodiene is 216.1514 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Insecticidal and Acaricidal Properties

Research suggests isofuranodiene exhibits insecticidal and acaricidal properties. Studies have shown its effectiveness against various insects and mites, including:

  • Mosquitoes: A study published in the Journal of Medical Entomology demonstrated the fumigant insecticidal activity of isofuranodiene against adult Aedes aegypti mosquitoes, a vector of dengue fever [].
  • Stored product pests: Another study explored the potential of isofuranodiene as a fumigant against stored product insects like Tribolium castaneum (red flour beetle) and Sitophilus oryzae (rice weevil) [].
  • Mites: Research indicates that isofuranodiene possesses acaricidal activity, potentially controlling mite populations that infest agricultural crops [].

These findings suggest the potential of isofuranodiene as a natural alternative to synthetic insecticides and acaricides, particularly in the context of developing eco-friendly pest management strategies.

Investigation into Plant Physiological Processes

Isofuranodiene, along with other volatile compounds, plays a role in plant communication and defense mechanisms. Research is ongoing to understand its specific functions, including:

  • Plant-insect interactions: Studies suggest isofuranodiene might act as an attractant for beneficial insects like predatory mites while repelling herbivores [].
  • Ethylene signaling: Isofuranodiene may interfere with ethylene, a plant hormone involved in ripening and senescence, potentially extending the shelf life of fruits and vegetables [].

Isofuranodiene is a natural sesquiterpene primarily isolated from the essential oil of wild celery (Smyrnium olusatrum L.), a plant belonging to the Apiaceae family. This compound is characterized by its unique chemical structure, which includes a furan ring, contributing to its distinctive properties and biological activities. Isofuranodiene has garnered attention for its potential therapeutic applications, particularly in neuroprotection and anti-cancer activities .

Studies suggest isofuranodiene may exert its health benefits through various mechanisms:

  • Antioxidant activity: It might scavenge free radicals, reducing oxidative stress implicated in various diseases [, ].
  • Anti-inflammatory effects: Isofuranodiene may modulate inflammatory pathways, potentially protecting against tissue damage [].
  • Neuritogenic properties: Research suggests it could promote nerve cell growth, potentially beneficial for neurodegenerative diseases [].

These mechanisms are based on animal studies, and further research is needed to understand how isofuranodiene functions in the human body [, , ].

, notably the Cope rearrangement, which transforms it into curzerene, a less active isomer. This reaction highlights the thermosensitivity of isofuranodiene, making it crucial to consider environmental conditions during its application and study . Additionally, isofuranodiene exhibits reactivity typical of sesquiterpenes, including oxidation and cyclization reactions that can yield various derivatives with different biological activities.

Isofuranodiene has demonstrated significant biological activities:

  • Neuritogenic Effects: It promotes neurite outgrowth in neuronal cells, indicating potential applications in neuroregenerative medicine .
  • Anticancer Properties: Research indicates that isofuranodiene exhibits antiproliferative effects on various cancer cell lines, including breast and prostate cancer cells. It also shows antiangiogenic activity, inhibiting the formation of new blood vessels that tumors require for growth .
  • Protective Effects: Studies have shown that isofuranodiene protects against liver injury induced by d-galactosamine/lipopolysaccharide in rat models, suggesting hepatoprotective properties .

Isofuranodiene can be synthesized through various methods:

  • Extraction from Natural Sources: The primary method involves steam distillation or cold pressing of the essential oil from Smyrnium olusatrum.
  • Chemical Synthesis: Laboratory synthesis may involve starting materials such as farnesyl pyrophosphate followed by cyclization reactions to form the furan ring structure.
  • Stabilization Techniques: Chemical stabilization methods have been explored to maintain its structure and enhance its bioactivity during applications .

Isofuranodiene has several promising applications:

  • Pharmaceuticals: Due to its neuroprotective and anticancer properties, it is being investigated for use in drug formulations targeting neurological disorders and cancer therapies.
  • Agriculture: Isofuranodiene has shown potential as an acaricide and oviposition inhibitor against pests like Tetranychus urticae, suggesting applications in sustainable agricultural practices .
  • Aromatherapy and Natural Products: As a volatile compound, it may be utilized in aromatherapy or as a natural flavoring agent due to its unique scent profile.

Studies have explored the interactions of isofuranodiene with various biological systems:

  • Neuronal Interactions: Isofuranodiene interacts with nerve growth factor pathways, enhancing neuronal survival and differentiation .
  • Cancer Cell Line Studies: Its interactions with cancer cell lines reveal mechanisms of apoptosis induction and cell cycle arrest, contributing to its anticancer profile .
  • Hepatoprotective Mechanisms: Research indicates that isofuranodiene may modulate inflammatory pathways in liver injury models, showcasing its protective effects against oxidative stress .

Isofuranodiene shares structural and functional similarities with other sesquiterpenes. Below are some comparable compounds along with their unique characteristics:

Compound NameSourceKey ActivitiesUnique Features
CurzereneCurcuma zedoariaAnticancerLess active than isofuranodiene due to Cope rearrangement
GermacroneSmyrnium olusatrumAntimicrobialExhibits different biological activity profiles compared to isofuranodiene
FuranodieneVarious plantsAntioxidantRelated structurally but differs in biological activity

Isofuranodiene stands out due to its significant neuritogenic effects and protective roles in liver injury models, making it a unique candidate for further research in both pharmacology and agriculture.

Isofuranodiene (5E,9E)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan is widely distributed across multiple plant families, with the Apiaceae family serving as the primary natural source [1] [2] [3]. This sesquiterpenoid compound represents a significant class of natural products characterized by their distinctive furan ring structure and germacrane backbone [1] [4].

Apiaceae Family: Smyrnium olusatrum L. (Wild Celery)

Smyrnium olusatrum L., commonly known as wild celery or Alexanders, stands as the most extensively studied and richest known source of isofuranodiene [1] [2] [3]. This biennial herb belonging to the Apiaceae family was historically cultivated as an edible vegetable during the Roman Empire but was later abandoned after the introduction of common celery [3] [5]. The plant demonstrates remarkable concentrations of isofuranodiene across all anatomical parts, establishing it as an ideal candidate for large-scale extraction [3] [6].

The essential oil composition of Smyrnium olusatrum varies significantly depending on the plant organ analyzed, with furanosesquiterpenoids comprising 54.1-76.2% of the total essential oil content [7] [8]. Gas chromatography-mass spectrometry analysis has consistently identified isofuranodiene as the predominant volatile constituent, ranging from 19.5% to 45.8% in different plant parts [5] [7] [8]. However, high-performance liquid chromatography with diode array detection provides more accurate quantification due to the thermal instability of isofuranodiene during gas chromatographic analysis [5] [7].

The remarkable abundance of isofuranodiene in Smyrnium olusatrum has prompted extensive research into its potential as a sustainable source for pharmaceutical and industrial applications [3] [6] [9]. The compound serves as a key chemotaxonomic marker for the genus Smyrnium and demonstrates significant biological activities including anticancer, neuroprotective, and hepatoprotective properties [3] [5] [10].

Burseraceae Family: Commiphora myrrha

Commiphora myrrha (T.Nees) Engl., the source of myrrh, represents another significant botanical reservoir of isofuranodiene [11] [12]. The oleo-gum resin of this medicinal plant contains isofuranodiene at concentrations of approximately 2.00% in the essential oil, as determined by high-performance liquid chromatography-diode array detection analysis [11]. The presence of isofuranodiene in Commiphora myrrha contributes to the traditional medicinal properties attributed to myrrh throughout history [11] [13].

The essential oil of Commiphora myrrha is characterized by a predominance of furanosesquiterpenoids (87.37%), with furanoeudesma-1,3-diene being the most abundant compound (41.40%), followed by curzerene (25.89%) and isofuranodiene (2.00%) [11]. The relatively lower concentration of isofuranodiene compared to Smyrnium olusatrum reflects the chemical diversity within the Burseraceae family and highlights the specialized metabolism of different plant lineages [11] [14].

Zingiberaceae Family: Curcuma Species

The Zingiberaceae family encompasses several Curcuma species that serve as natural sources of isofuranodiene [15] [16] [17]. Curcuma zedoaria, commonly known as zedoary, contains isofuranodiene among its sesquiterpenoid constituents [18] [15]. The rhizomes of this species have been traditionally used in Eastern alternative medicine and Ayurveda, with isofuranodiene contributing to their therapeutic properties [19] [16].

Curcuma wenyujin Y.H. Chen and C. Ling represents another significant source within the Zingiberaceae, where isofuranodiene has been identified as a key marker compound [1] [3]. The presence of isofuranodiene in multiple Curcuma species suggests a shared biosynthetic pathway and evolutionary conservation of furanosesquiterpenoid metabolism within this genus [15] [16].

Curcuma aeruginosa and Curcuma aromatica have also been documented to contain isofuranodiene as part of their complex sesquiterpenoid profiles [15] [16]. The distribution pattern across multiple Curcuma species indicates the systematic occurrence of isofuranodiene within the Zingiberaceae family and supports its potential chemotaxonomic significance [15] [16].

Other Plant Sources: Eugenia uniflora, Chloranthus japonicus, Vepris unifoliolata

Beyond the major plant families, isofuranodiene has been identified in several other botanical sources, demonstrating its widespread distribution across diverse taxonomic groups [1] [20] [21]. Eugenia uniflora L., commonly known as Brazilian cherry, belongs to the Myrtaceae family and contains isofuranodiene as part of its essential oil composition [22] [23]. The presence of this compound in Myrtaceae species expands the taxonomic range of isofuranodiene-producing plants and suggests independent evolutionary origins of furanosesquiterpenoid biosynthesis [22] [24].

Chloranthus japonicus Sieb., a member of the Chloranthaceae family, represents a particularly interesting source of isofuranodiene [20] [25] [26]. This species, known as "Hitori-shizuka" in Japanese, has been the subject of extensive phytochemical investigations that led to the isolation and structural elucidation of isofuranodiene alongside other sesquiterpene compounds [20] [25]. The occurrence of isofuranodiene in Chloranthaceae demonstrates the compound's presence in ancient plant lineages and provides insights into the evolutionary distribution of furanosesquiterpenoid metabolism [20] [27].

Vepris unifoliolata Baill., belonging to the Rutaceae family, has been identified as another natural source of isofuranodiene [21] [28]. The chemical composition of the bark essential oil of this species is characterized by a high content of heat-sensitive compounds, including isofuranodiene [21]. The presence of isofuranodiene in Rutaceae further expands the taxonomic diversity of producing plants and highlights the compound's significance across multiple plant families [21] [29].

Marine Sources

Occurrence in Coral Species

The marine environment represents an unexpected and significant reservoir of isofuranodiene, with various coral species serving as natural sources of this compound [4] [30] [31]. Australian soft corals of the family Xeniidae, including species of the genera Cespitularia and Efflatounaria, have been documented to contain isofuranodiene alongside other furanosesquiterpenoids [30]. These marine invertebrates demonstrate the biosynthetic capability to produce complex sesquiterpenoid structures similar to those found in terrestrial plants [30] [32].

The Antarctic gorgonian Dasystenella acanthina represents a particularly remarkable source of isofuranodiene in polar marine environments [31] [33]. This species produces the (+)-enantiomer of isofuranodiene, indicating stereospecific biosynthesis and highlighting the chemical diversity within marine ecosystems [31]. The presence of isofuranodiene in Antarctic waters demonstrates the compound's occurrence across diverse climatic conditions and geographic regions [31] [33].

Octocorals, including species such as Marthasterias glacialis, have been identified as sources of isofuranodiene through chemical ecology studies [31] [34]. These marine organisms utilize isofuranodiene as part of their chemical defense systems, providing protection against predators and contributing to complex ecological interactions [31] [35]. The concentration of isofuranodiene in octocorals often exceeds that found in their predators, indicating active biosynthesis rather than simple bioaccumulation [31] [36].

Marine nudibranchs, particularly Tritonia striata, demonstrate bioaccumulation of isofuranodiene through their predation on coral species [31] [34]. Studies have shown that the mollusk Tritonia striata contains higher concentrations of isofuranodiene than its coral prey, suggesting selective accumulation and potential biotransformation of the compound [31] [34]. This bioaccumulation pattern establishes isofuranodiene as a component of marine food webs and chemical communication networks [31] [35].

The presence of isofuranodiene in marine environments has significant implications for chemical ecology and marine natural product research [30] [31]. The compound functions as both a defensive warning signal and a toxic chemical weapon when directed toward potential predators, while simultaneously serving as a potential food indicator for specialized predators [31]. These complex ecological roles highlight the multifunctional nature of isofuranodiene in marine ecosystems [31] [37].

Organ-Specific Accumulation in Plants

The distribution of isofuranodiene within individual plants demonstrates significant organ-specific variation, with flowers consistently showing the highest concentrations across studied species [3] [10]. This differential accumulation pattern reflects the specialized metabolic functions of different plant organs and provides insights into the biological significance of isofuranodiene production [3] [38].

Flowers (Highest Concentration ~56.2%)

Flowers represent the primary accumulation site for isofuranodiene in Smyrnium olusatrum, with concentrations reaching up to 56.2% of the essential oil content [3] [10]. This remarkable concentration establishes flowers as the optimal plant organ for large-scale extraction and commercial production of isofuranodiene [3] [10]. The high accumulation in reproductive organs suggests potential roles in pollinator attraction, antimicrobial protection, or reproductive success [3].

The preferential accumulation of isofuranodiene in flowers may be attributed to the increased metabolic activity associated with reproduction and the need for chemical protection during vulnerable developmental stages [3]. Essential oil extraction from inflorescences of Smyrnium olusatrum yields a yellowish oil with substantial isofuranodiene content, making flowers the most economically viable source for compound isolation [3] [10].

Roots (Up to 46.6%)

Root systems of Smyrnium olusatrum demonstrate significant isofuranodiene accumulation, with concentrations reaching up to 46.6% of the essential oil composition [3] [8]. This high concentration in underground organs suggests potential roles in rhizosphere interactions, antimicrobial defense, and protection against soil-borne pathogens [3]. The substantial root accumulation provides an alternative source for isofuranodiene extraction, particularly during non-flowering periods [8] [39].

The concentration of isofuranodiene in roots shows remarkable consistency across different geographical locations and collection times, indicating stable biosynthetic activity in underground tissues [3] [8]. Root essential oils are characterized by a predominance of furanosesquiterpenoids, with isofuranodiene serving as the major constituent alongside other related compounds [3] [8].

Basal Leaves (Up to 37.2%)

Basal leaves of Smyrnium olusatrum contain substantial concentrations of isofuranodiene, reaching up to 37.2% of the essential oil content [3] [40]. These photosynthetic organs demonstrate active production and accumulation of furanosesquiterpenoids, contributing significantly to the overall chemical profile of the plant [3] [40]. The presence of isofuranodiene in leaves suggests potential roles in foliar defense against herbivores and phytopathogens [40] [8].

High-performance liquid chromatography analysis of basal leaves reveals isofuranodiene concentrations of approximately 24.6% alongside curzerene at 2.6%, indicating the thermal sensitivity of isofuranodiene and the formation of rearrangement products during extraction processes [40] [8]. The substantial leaf concentrations make foliage a practical source for isofuranodiene extraction, particularly when combined with sustainable harvesting practices [40] [8].

Fruits (Green: 31.5%, Ripe: 20.7%)

Fruit development in Smyrnium olusatrum demonstrates dynamic changes in isofuranodiene accumulation, with green fruits containing higher concentrations (31.5%) compared to ripe fruits (20.7%) [3] [41]. This developmental gradient suggests active metabolic regulation during fruit maturation and potential redistribution of secondary metabolites [3]. The higher concentration in immature fruits may reflect increased defensive needs during vulnerable developmental stages [41].

The decline in isofuranodiene concentration during fruit ripening may result from metabolic conversion to other compounds, volatilization, or dilution effects associated with fruit expansion [3] [41]. Despite the reduction during maturation, both green and ripe fruits maintain substantial isofuranodiene levels, making them valuable sources for compound extraction [3]. The temporal variation in fruit isofuranodiene content has implications for optimal harvesting strategies and quality control in commercial production [41].

Seasonal Variation in Isofuranodiene Content

Seasonal fluctuations in isofuranodiene production and accumulation represent a critical factor influencing the quality and yield of natural extracts [41] [42]. Environmental conditions including temperature, light intensity, precipitation, and photoperiod significantly impact the biosynthetic pathways responsible for isofuranodiene production [41] [43]. Understanding these temporal variations is essential for optimizing collection strategies and ensuring consistent supply for commercial applications [41] [42].

Temperature controls represent one of the most significant factors affecting isofuranodiene biosynthesis, with both short-term and long-term temperature variations influencing production rates [41] [44]. Seasonal temperature cycles directly impact the activity of key enzymes in the mevalonate and methylerythritol phosphate pathways, ultimately affecting the availability of precursors for isofuranodiene synthesis [41]. Studies have demonstrated that optimal temperatures for isofuranodiene accumulation vary among plant species and geographical locations [41] [42].

Photoperiod and light quality also contribute to seasonal variations in isofuranodiene content, with extended daylight hours during summer months typically correlating with increased secondary metabolite production [42]. The relationship between solar radiation and isofuranodiene biosynthesis reflects the energy-dependent nature of terpenoid metabolism and the regulatory role of light-responsive transcription factors [42]. These photobiological effects explain the typically higher isofuranodiene concentrations observed during peak growing seasons [42].

Precipitation patterns and water availability influence isofuranodiene production through their effects on plant stress responses and overall metabolic activity [41] [42]. Moderate water stress often enhances secondary metabolite production, while severe drought or waterlogging conditions may inhibit biosynthetic processes [41]. The optimal moisture conditions for maximum isofuranodiene accumulation require careful monitoring and may vary among different plant organs [41] [42].

Geographical location and altitude significantly impact seasonal variation patterns, with plants growing at different latitudes or elevations exhibiting distinct temporal profiles of isofuranodiene production [41] [42]. These geographic effects reflect the interaction between local climate conditions and plant genetic factors, highlighting the importance of provenance in commercial cultivation programs [41]. Standardization of collection protocols must account for these geographical variations to ensure product consistency [41] [42].

Ecological Significance

The ecological significance of isofuranodiene extends far beyond its pharmaceutical applications, encompassing complex roles in plant defense networks, interspecies communication, and ecosystem dynamics [10] [45] [46]. This multifunctional sesquiterpenoid compound serves as a critical component of plant chemical ecology, influencing interactions between organisms across terrestrial and marine environments [31] [10] [46].

Plant defense mechanisms represent the primary ecological function of isofuranodiene, with the compound serving as both a direct antimicrobial agent and a signaling molecule for systemic resistance [10] [45] [46]. Recent field studies have demonstrated that isofuranodiene acts as an airborne immune signal, triggering systemic immune responses in neighboring plants against bacterial pathogens [45] [46]. This volatile-mediated communication system operates independently of jasmonate signaling pathways but requires functional legume lectin-like protein 1, suggesting specialized recognition mechanisms [45] [46].

The compound exhibits significant acaricidal and insecticidal properties, providing protection against arthropod herbivores through both contact toxicity and oviposition inhibition [47] [48] [49]. Studies on Tetranychus urticae have revealed that isofuranodiene achieves effective control through acute and chronic toxicity mechanisms, with minimal impact on non-target organisms [48] [49]. These selective effects position isofuranodiene as a potential component of sustainable pest management strategies [47] [48].

Marine ecosystems demonstrate complex ecological interactions involving isofuranodiene, where the compound functions as both a defensive chemical weapon and an aposematic signal [31]. Octocorals utilize isofuranodiene as part of their chemical defense systems, while specialized predators such as nudibranchs bioaccumulate the compound and redistribute it within marine food webs [31] [34]. This bioaccumulation pattern establishes isofuranodiene as a key component of marine chemical communication networks [31].

Allelopathic effects of isofuranodiene may influence plant community composition and succession patterns, although detailed studies of these interactions remain limited [10] [46]. The compound's ability to trigger immune responses in neighboring plants suggests potential roles in competitive interactions and community-level defense strategies [45] [46]. These effects may be particularly significant in Mediterranean ecosystems where Smyrnium olusatrum naturally occurs [10].

Climate change implications of isofuranodiene production include potential alterations in biosynthetic rates, seasonal timing, and geographical distribution patterns [42]. As atmospheric conditions and temperature regimes shift, plants may modify their isofuranodiene production in response to changing stress levels and pathogen pressures [42] [50]. Understanding these climate-related changes is crucial for predicting future availability and ecological impacts of isofuranodiene [42] [50].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

216.151415257 g/mol

Monoisotopic Mass

216.151415257 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G0AFT38FJ7

Other CAS

57566-47-9

Wikipedia

Furanodiene

Dates

Last modified: 04-14-2024
1: Germano A, Occhipinti A, Barbero F, Maffei ME. A Pilot Study on Bioactive Constituents and Analgesic Effects of MyrLiq®, a Commiphora myrrha Extract with a High Furanodiene Content. Biomed Res Int. 2017;2017:3804356. doi: 10.1155/2017/3804356. Epub 2017 May 24. PubMed PMID: 28626756; PubMed Central PMCID: PMC5463107.
2: Aggarwal BB, Yuan W, Li S, Gupta SC. Curcumin-free turmeric exhibits anti-inflammatory and anticancer activities: Identification of novel components of turmeric. Mol Nutr Food Res. 2013 Sep;57(9):1529-42. doi: 10.1002/mnfr.201200838. Epub 2013 Jul 12. Review. PubMed PMID: 23847105.
3: Lu JJ, Dang YY, Huang M, Xu WS, Chen XP, Wang YT. Anti-cancer properties of terpenoids isolated from Rhizoma Curcumae--a review. J Ethnopharmacol. 2012 Sep 28;143(2):406-11. doi: 10.1016/j.jep.2012.07.009. Epub 2012 Jul 20. Review. PubMed PMID: 22820242.

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